molecular formula C8H19NO B13597578 2-Amino-4-methylheptan-1-ol

2-Amino-4-methylheptan-1-ol

Cat. No.: B13597578
M. Wt: 145.24 g/mol
InChI Key: NXIPMCRIUUKIMK-UHFFFAOYSA-N
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Description

2-Amino-4-methylheptan-1-ol is an organic compound with the molecular formula C8H19NO. It is a chiral molecule, meaning it has non-superimposable mirror images, known as enantiomers. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a heptane backbone. It is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylheptan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-methylheptan-1-ol with ammonia in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the formation of the amino alcohol.

Another method involves the reduction of 2-Amino-4-methylheptan-1-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. This reduction process converts the ketone group to a hydroxyl group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product. The industrial process typically includes purification steps such as distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Amino-4-methylheptan-1-one.

    Reduction: Formation of 2-Amino-4-methylheptane.

    Substitution: Formation of various substituted amino alcohols.

Scientific Research Applications

2-Amino-4-methylheptan-1-ol has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and as a precursor to biologically active compounds.

    Medicine: Investigated for its potential therapeutic effects and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-4-methylheptan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl group can participate in various biochemical reactions, such as phosphorylation and dephosphorylation, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylpentan-1-ol
  • 2-Amino-4-methylhexan-1-ol
  • 2-Amino-4-methylbutan-1-ol

Uniqueness

2-Amino-4-methylheptan-1-ol is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its longer heptane backbone compared to similar compounds results in different reactivity and applications. The presence of both amino and hydroxyl groups makes it a versatile compound for various chemical transformations and industrial uses.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-amino-4-methylheptan-1-ol

InChI

InChI=1S/C8H19NO/c1-3-4-7(2)5-8(9)6-10/h7-8,10H,3-6,9H2,1-2H3

InChI Key

NXIPMCRIUUKIMK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)CC(CO)N

Origin of Product

United States

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